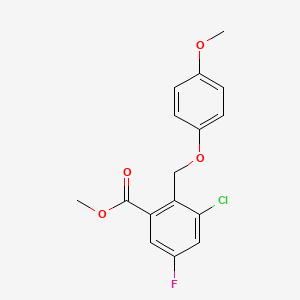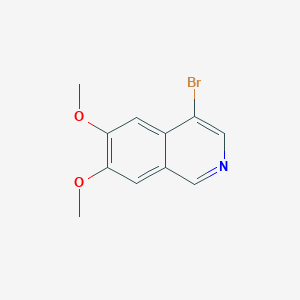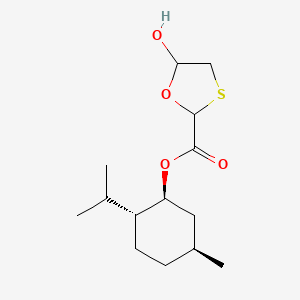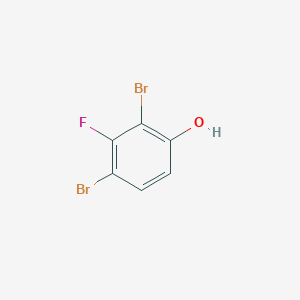![molecular formula C16H15N3O2 B13355874 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound features a naphthyl group attached to the oxadiazole ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of diacyl hydrazines in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Aplicaciones Científicas De Investigación
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials
Mecanismo De Acción
The mechanism of action of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine can be compared with other similar compounds, such as:
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline: This compound has a quinoline moiety instead of a morpholine moiety, which may result in different biological activities and applications.
4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-yl isonicotinate: This compound features a sulfanyl group and an isonicotinate moiety, which may confer unique properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of the naphthyl, oxadiazole, and morpholine groups, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
4-(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3O2/c1-2-6-13-12(4-1)5-3-7-14(13)15-17-18-16(21-15)19-8-10-20-11-9-19/h1-7H,8-11H2 |
Clave InChI |
WQOHCYSLCGYMCG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![3-[(Propylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355826.png)
![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)
![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)





